REACTION_CXSMILES
|
P(=O)(O)(O)O.[CH3:6][C:7]([CH3:19])=[CH:8][CH2:9][CH:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:11]#[N:12]>C1(C)C=CC=CC=1>[CH3:6][C:7]1([CH3:19])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:10]([C:11]#[N:12])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
92.6 g
|
Type
|
reactant
|
Smiles
|
CC(=CCC(C#N)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is then poured on to ice
|
Type
|
EXTRACTION
|
Details
|
The mixture is now extracted with ether
|
Type
|
WASH
|
Details
|
washed with water, with 10% sodium carbonate solution and again with water until neutral,
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |